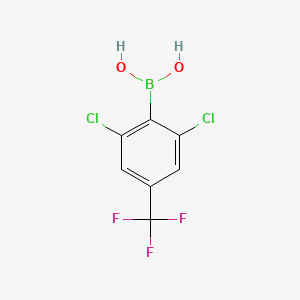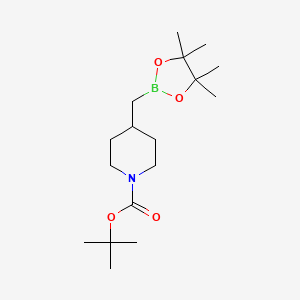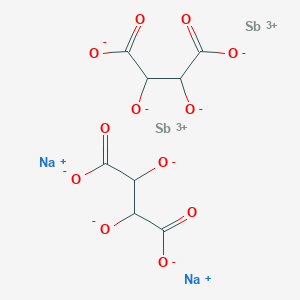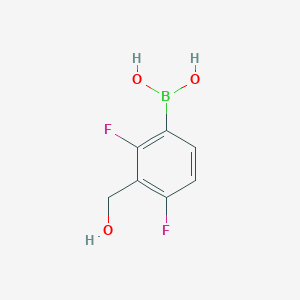
2,4-Difluoro-3-(hydroxymethyl)phenylboronic acid
Overview
Description
“2,4-Difluoro-3-(hydroxymethyl)phenylboronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom. They are known for their ability to form reversible covalent complexes with sugars, amino acids, and other biological molecules, making them useful in a variety of biological and chemical applications .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring (a six-membered carbon ring) with two fluorine atoms and a hydroxymethyl group attached. The boronic acid group is also attached to the phenyl ring .Chemical Reactions Analysis
Boronic acids, including “this compound”, are known to participate in various types of chemical reactions. These include copper-mediated trifluoromethylation, copper-catalyzed transformations from arylboronic acids in water, and Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 185.92 g/mol and a monoisotopic mass of 186.0299805 g/mol .Mechanism of Action
Target of Action
The primary target of 2,4-Difluoro-3-(hydroxymethyl)phenylboronic acid is in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway, leading to the formation of carbon–carbon bonds . This pathway is crucial in organic synthesis, enabling the creation of complex organic compounds from simpler precursors .
Pharmacokinetics
Boronic acids are generally known for their stability and easy handling, which can impact their bioavailability .
Result of Action
The action of this compound results in the formation of new carbon–carbon bonds . This is a fundamental process in organic synthesis, enabling the construction of complex organic molecules from simpler ones .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is stable under normal conditions but can decompose under high temperature or in the presence of fire . It should be stored in a dry, cool, and well-ventilated place, away from fire and combustible materials . Personal protective equipment, such as safety glasses, protective gloves, and masks, should be used when handling this compound .
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,4-Difluoro-3-(hydroxymethyl)phenylboronic acid is its versatility. It can be used in a variety of applications, including organic synthesis and drug discovery. Its unique properties also make it an attractive compound for use in biochemical research. However, one limitation of this compound is that it can be difficult to work with due to its sensitivity to air and moisture.
Future Directions
There are several future directions for research involving 2,4-Difluoro-3-(hydroxymethyl)phenylboronic acid. One area of interest is the development of new drugs using this compound as a starting point. Another area of interest is the use of this compound as a tool in biochemical research, particularly in the study of enzyme and receptor function. Additionally, there is potential for the development of new synthetic methods for this compound, which could lead to the discovery of new compounds with unique properties.
Scientific Research Applications
2,4-Difluoro-3-(hydroxymethyl)phenylboronic acid has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and as a tool in biochemical research. Its unique properties make it an attractive compound for use in these areas.
Biochemical Analysis
Biochemical Properties
2,4-Difluoro-3-(hydroxymethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and catalysis. This compound is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it is often used in Suzuki-Miyaura coupling reactions, where it acts as a reagent to form carbon-carbon bonds . The interactions between this compound and enzymes such as palladium catalysts are crucial for the success of these reactions. Additionally, this compound can form reversible covalent bonds with diols and other hydroxyl-containing molecules, making it useful in the design of sensors and inhibitors .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are of great interest. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, this compound can affect the expression of genes related to cell growth and differentiation, thereby impacting cellular proliferation and development .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the formation of covalent bonds with target biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific interaction . For instance, the compound can inhibit enzymes by blocking their active sites or by inducing conformational changes that reduce their activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH levels or high temperatures . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some reports indicating that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can be used to study its biochemical properties without causing significant harm to the animals . At higher doses, this compound can exhibit toxic or adverse effects, including organ damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound can be safely used for research purposes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the body. This compound can influence metabolic flux and alter the levels of specific metabolites, thereby affecting overall metabolic homeostasis . Enzymes such as oxidoreductases and transferases play a key role in the metabolism of this compound, mediating its conversion into different chemical forms that can be further processed or excreted .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cells, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may accumulate in the nucleus where it can interact with DNA and transcription factors, or it may localize to the mitochondria where it can influence energy production and metabolic processes . The precise localization of this compound can significantly impact its biochemical and cellular effects .
Properties
IUPAC Name |
[2,4-difluoro-3-(hydroxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-2,11-13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTLVFMQQQBEHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)CO)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


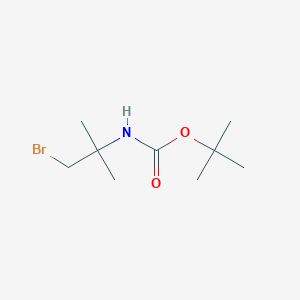
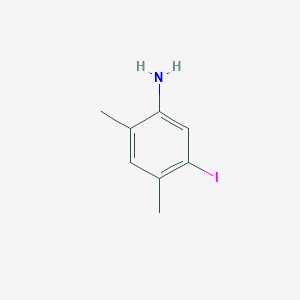
![4-[(Ethylamino)methyl]pyrocatechol Hydrobromide](/img/structure/B1470933.png)
![Pyrazolo[1,5-b]pyridazine-2,3-dicarboxylic acid diethyl ester](/img/structure/B1470934.png)
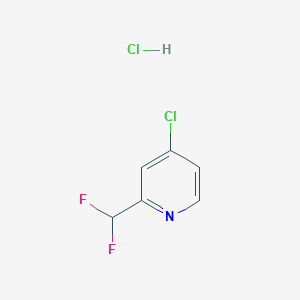
![4-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1470940.png)
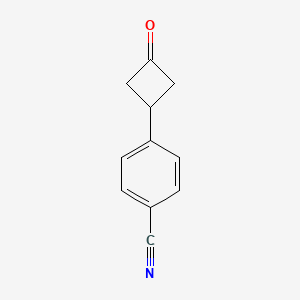
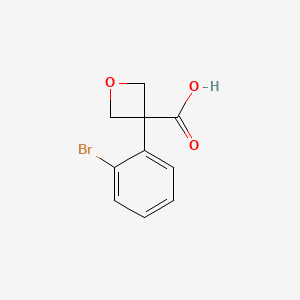
![N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1470946.png)
